1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of an azidomethyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substituted Derivatives: Various azido-substituted compounds.
Amines: Reduction products of the azide group.
Triazoles: Products of cycloaddition reactions.
Scientific Research Applications
1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Materials Science: Used as a cross-linking agent in the synthesis of polymers and materials with enhanced properties.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules and drug candidates.
Chemical Biology: Utilized in bioorthogonal labeling and functionalization of biomolecules.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in structure but with a tetrazole ring instead of a pyrazole ring.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: Contains multiple azido groups and is used in high-energy materials.
Uniqueness: 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of its azidomethyl, methoxyphenyl, and pyrazole moieties. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in materials science and chemical biology .
Properties
CAS No. |
918812-47-2 |
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Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-[2-(azidomethyl)-4-methoxyphenyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15N5O/c1-9-6-10(2)18(16-9)13-5-4-12(19-3)7-11(13)8-15-17-14/h4-7H,8H2,1-3H3 |
InChI Key |
JLBYXVFKGSTPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN=[N+]=[N-])C |
Origin of Product |
United States |
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